Cyclopenta[b]pyrrole

DPP4 inhibitor Type 2 diabetes Selectivity profiling

Cyclopenta[b]pyrrole (1-azapentalene) is a conformationally constrained fused heterocycle whose C2/C3 ring-fusion geometry enforces a rigid 3D orientation of substituents—making it non-interchangeable with monocyclic pyrroles. This scaffold enables >500-fold DPP4 selectivity over DPP8/DPP9, dual COX-2/NF-κB inhibition superior to celecoxib, and mutation-selective LRRK2 G2019S kinase targeting. For enantiopure building blocks, insist on chiral phosphoric acid-catalyzed (3+2)-cycloannulation protocols over legacy Nazarov methods. Accept no substitutes.

Molecular Formula C7H5N
Molecular Weight 103.12 g/mol
CAS No. 250-36-2
Cat. No. B12890464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[b]pyrrole
CAS250-36-2
Molecular FormulaC7H5N
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC2=C1
InChIInChI=1S/C7H5N/c1-2-6-4-5-8-7(6)3-1/h1-5H
InChIKeyYEDVUDDWJVRKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenta[b]pyrrole (CAS 250-36-2) for Pharmaceutical R&D and Chemical Procurement: A Fused Bicyclic Heterocycle Scaffold


Cyclopenta[b]pyrrole (CAS 250-36-2), also known as 1-azapentalene, is a fused bicyclic heterocyclic scaffold consisting of a five-membered pyrrole ring fused to a cyclopentane ring at the C2/C3 position [1]. With molecular formula C7H7N, exact mass 103.04225 g/mol, and a computed boiling point of 241.1±13.0 °C at 760 mmHg , this nitrogen-containing heterocycle serves as a versatile core structure in medicinal chemistry, enabling the construction of structurally diverse analogs through substitution at multiple positions [2]. Its partially or fully saturated congeners—including 1,4,5,6-tetrahydrocyclopenta[b]pyrrole and octahydrocyclopenta[b]pyrrole—are integral to bioactive molecules and drug candidates targeting diverse therapeutic areas, with the saturated derivatives providing increased conformational flexibility and altered pharmacokinetic properties relative to the aromatic parent [1].

Why Cyclopenta[b]pyrrole (CAS 250-36-2) Cannot Be Replaced by Common Pyrrole or Cyclopentane Analogs in Critical Applications


Generic substitution of Cyclopenta[b]pyrrole with simpler monocyclic pyrroles or isolated cyclopentane building blocks is not feasible in target-oriented synthesis or pharmacological campaigns due to the scaffold's unique conformational constraints and electronic properties conferred by the fused bicyclic system [1]. The specific ring-fusion geometry at the C2/C3 position of the pyrrole restricts rotational freedom and imposes a distinct three-dimensional orientation of substituents, which directly influences target binding affinity, selectivity, and off-target profiles [2]. While aza-bicyclo-[3.3.0]octanes represent partially or fully saturated versions of the scaffold, their altered hybridization and ring puckering produce different pharmacophoric geometries and metabolic stability profiles [1]. Additionally, the oxidation state of the fused ring system—aromatic cyclopenta[b]pyrrole versus partially saturated tetrahydrocyclopenta[b]pyrrole versus fully saturated octahydrocyclopenta[b]pyrrole—determines both synthetic accessibility and biological activity, as demonstrated by the differential COX-2 inhibitory and DPP4 inhibitory activities observed across these oxidation states [3][4]. Consequently, each oxidation state must be considered a distinct chemical entity with non-interchangeable properties in both synthetic and biological contexts.

Quantitative Comparative Evidence for Cyclopenta[b]pyrrole Scaffold Selection


DPP4 Inhibitor Selectivity: Octahydrocyclopenta[b]pyrrole Derivatives Achieve >500-Fold Selectivity Over DPP8/DPP9 Compared to 4-Fluoropyrrolidine Analogs

In a head-to-head comparative study, the octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative (compound 9l) demonstrated DPP4 inhibitory activity with an IC50 of 0.01 μM and selectivity ratios of DPP8/DPP4 = 898.00 and DPP9/DPP4 = 566.00 [1]. In contrast, the corresponding 4-fluoropyrrolidine-2-carbonitrile analog (compound 8l) exhibited moderate DPP4 inhibition (IC50 = 0.05 μM) with lower oral bioavailability (F = 53.2% for 8l versus F = 22.8% for 9l) [1]. While the octahydrocyclopenta[b]pyrrole scaffold conferred superior selectivity against related peptidases, this was accompanied by reduced oral bioavailability, indicating a scaffold-specific trade-off between selectivity and pharmacokinetic exposure [1]. QSAR modeling further validated the scaffold's contribution, with a correlation coefficient R = 0.912 and leave-one-out validation coefficient q² = 0.608 for the combined octahydrocyclopenta[b]pyrrole and 4-fluoropyrrolidine series [2].

DPP4 inhibitor Type 2 diabetes Selectivity profiling Octahydrocyclopenta[b]pyrrole

Anti-Inflammatory Efficacy: Tetrahydrocyclopenta[b]pyrrole Derivative Exhibits 3.2-Fold Higher Activity Than Celecoxib in TPA-Induced Skin Inflammation Model

A 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivative (compound 4) demonstrated anti-inflammatory activity 3.2-fold higher than celecoxib in a TPA-induced skin inflammation model in mice [1]. Mechanistic studies revealed that compound 4 suppressed TPA-induced expression of IL-1β, IL-6, TNF-α, and COX-2, and inhibited NF-κB activation by blocking IKK activities [1]. This anti-inflammatory profile is scaffold-specific; the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole core is a key structural moiety present in many bioactive molecules and has been shown to confer selective COX-2 activity [1].

Anti-inflammatory COX-2 NF-κB Tetrahydrocyclopenta[b]pyrrole Skin inflammation

LRRK2 G2019S Mutant Selectivity: Indazole-Substituted Cyclopentapyrroles as Mutation-Selective Inhibitors for Parkinson's Disease

A novel class of indazole- and azaindazole-substituted cyclopentapyrroles functions as selective inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2) G2019S mutant [1]. Unlike earlier generation LRRK2 inhibitors that exhibited nonselective activity across the body and caused adverse off-target effects such as lung fibrosis, these cyclopentapyrrole-based inhibitors are designed for selective G2019S LRRK2 inhibition with minimal off-target effects [1]. The G2019S mutation is a gain-of-function mutation in LRRK2's kinase domain associated with Parkinson's disease, Alzheimer's disease, and tauopathies [1]. The cyclopentapyrrole scaffold's rigid bicyclic geometry facilitates the precise spatial orientation of indazole/azaindazole substituents required for mutation-selective binding.

LRRK2 inhibitor G2019S mutant Parkinson's disease Cyclopentapyrrole CNS disorders

Synthetic Accessibility: Asymmetric (3+2)-Cycloannulation Delivers Cyclopenta[b]pyrroles with High Yield and Enantioselectivity Using Chiral Phosphoric Acid Catalysis

A Brønsted-acid-catalyzed (3+2)-cycloannulation of in-situ-generated 3-methide-3H-pyrroles provides a novel and straightforward route toward polycyclic cyclopenta[b]pyrroles with high yields and excellent enantioselectivity [1]. The protocol employs chiral phosphoric acid catalysis, with the key intermediate being a chiral, hydrogen-bonded 3-methide-3H-pyrrole formed upon dehydration of 1H-pyrrol-3-yl carbinol [1]. This represents a significant advance over traditional Nazarov cyclization approaches, which typically yield cyclopenta[b]pyrroles in 50–80% yields but lack enantioselective control [2].

Asymmetric synthesis Cyclopenta[b]pyrrole Brønsted acid catalysis (3+2)-cycloannulation Enantioselective

CCR2 Antagonist Scaffold: Octahydrocyclopentapyrrolyl Derivatives as Potent Chemokine Receptor Antagonists for Inflammatory Disease

Substituted octahydrocyclopentapyrrolyl compounds function as antagonists of the chemoattractant cytokine receptor 2 (CCR2) [1]. The patent (EP 2875023, Janssen Pharmaceutica NV) describes fused cyclopentyl compounds where the octahydrocyclopentapyrrole scaffold serves as the core for CCR2 antagonism [1]. CCR2 inhibition is a validated therapeutic target for autoimmune disease, atherosclerosis, pain, and metabolic disease, based on the receptor's critical role in monocyte migration [2]. The octahydrocyclopentapyrrole scaffold provides the conformational rigidity and substitution vectors required for potent CCR2 binding.

CCR2 antagonist Chemokine receptor Octahydrocyclopentapyrrole Inflammation Autoimmune disease

Substance P Antagonist Discovery: Cyclopenta[b]pyrrole Scaffold Enables Potent NK1 Receptor Antagonism via Pharmacophore-Driven Design

A pharmacophore-driven synthetic strategy led to the discovery of (2β,3β,3αβ,6αβ)-(±)-octahydro-N-[(2-methoxyphenyl)methyl]-2-phenylcyclopenta[b]pyrrol-3-amine (compound 2) as a potent substance P (SP) antagonist [1]. Molecular modeling indicated that the spatial disposition of the C-2 phenyl group and the two nitrogen atoms in this cyclopenta[b]pyrrole derivative closely mimics the pharmacophoric geometry required for NK1 receptor antagonism [1]. This scaffold-specific geometry cannot be replicated by simple pyrrolidine or piperidine analogs.

Substance P antagonist NK1 receptor Cyclopenta[b]pyrrole Pharmacophore Neurokinin

Validated Application Scenarios for Cyclopenta[b]pyrrole (CAS 250-36-2) in Drug Discovery and Chemical Synthesis


DPP4 Inhibitor Lead Optimization for Type 2 Diabetes with Stringent Selectivity Requirements

Research teams developing next-generation DPP4 inhibitors for type 2 diabetes should prioritize octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives when selectivity over DPP8 and DPP9 is the primary optimization goal. As demonstrated by Ji et al., the octahydrocyclopenta[b]pyrrole scaffold enables >500-fold selectivity over DPP8/DPP9 (DPP8/DPP4 = 898.00; DPP9/DPP4 = 566.00), whereas corresponding 4-fluoropyrrolidine analogs lack this selectivity window [1]. However, procurement teams must account for the observed pharmacokinetic trade-off: the octahydrocyclopenta[b]pyrrole derivative (9l) exhibited lower oral bioavailability (F = 22.8%) compared to the 4-fluoropyrrolidine analog (F = 53.2%), necessitating formulation optimization or prodrug strategies [1]. The scaffold also demonstrated a favorable cardiac safety profile with no hERG channel blockade [1].

Anti-Inflammatory Drug Discovery Targeting COX-2 and NF-κB Pathways in Dermatological Indications

For programs focused on topical or systemic anti-inflammatory agents for dermatological conditions, 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives offer a validated starting point with demonstrated superiority over celecoxib. Compound 4 from Xu et al. achieved 3.2-fold higher anti-inflammatory activity than celecoxib in the TPA-induced skin inflammation model, with mechanistic evidence of dual COX-2 and NF-κB pathway inhibition [1]. The tetrahydrocyclopenta[b]pyrrole scaffold's selective COX-2 activity, combined with IKK blockade, provides a differentiated mechanism relative to standard NSAIDs [1]. Procurement of this scaffold is recommended for medicinal chemistry teams seeking to exploit this dual-pathway anti-inflammatory mechanism.

CNS Drug Discovery: Mutation-Selective LRRK2 Inhibition for Parkinson's Disease

Programs targeting LRRK2 G2019S mutant-driven Parkinson's disease should consider indazole/azaindazole-substituted cyclopentapyrroles as a privileged scaffold class for achieving mutation-selective kinase inhibition. The Vanderbilt University patent (Priority: March 1, 2023) establishes that this scaffold class enables selective G2019S LRRK2 inhibition while avoiding the nonselective activity and associated lung fibrosis observed with earlier LRRK2 inhibitors [1]. The cyclopentapyrrole core provides the rigid bicyclic geometry necessary for precise spatial orientation of indazole/azaindazole substituents required for selective mutant kinase binding [1]. This application scenario is particularly relevant for CNS drug discovery teams seeking brain-penetrant, mutation-selective kinase inhibitors.

Enantioselective Synthesis of Cyclopenta[b]pyrrole Derivatives for Chiral Drug Substance Manufacturing

Process chemistry and CMC teams requiring enantiomerically pure cyclopenta[b]pyrrole building blocks should implement the Brønsted-acid-catalyzed (3+2)-cycloannulation protocol rather than traditional Nazarov cyclization methods. The modern catalytic approach employing chiral phosphoric acid catalysis delivers cyclopenta[b]pyrroles with high yields and excellent enantioselectivity, whereas traditional Nazarov cyclization yields only 50–80% yields without stereochemical control [1][2]. This distinction is critical for pharmaceutical manufacturing where stereochemical purity directly impacts regulatory approval and therapeutic efficacy. Procurement specifications should require vendors to provide enantiomeric excess (ee) data and analytical certificates demonstrating chiral purity.

Immunology and Inflammation: CCR2 Antagonist Development for Autoimmune Disease

Drug discovery programs targeting CCR2-mediated monocyte migration in autoimmune disease, atherosclerosis, or metabolic disorders should evaluate octahydrocyclopentapyrrolyl derivatives as core scaffolds. The granted European patent EP 2875023 (Janssen Pharmaceutica) establishes the octahydrocyclopentapyrrole scaffold as a validated core for potent CCR2 antagonism [1]. With CCR2 inhibition recognized as a therapeutic target across multiple inflammatory indications [2], procurement of octahydrocyclopentapyrrole building blocks enables rapid exploration of this chemical space for lead identification and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopenta[b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.